(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,5R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21-11-13(21)9-10-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)/t13-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPFEZFSACZZSR-ASSNKEHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(C1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@]2([C@H]1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a member of the azabicyclo family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Information
- IUPAC Name : (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.38 g/mol
- CAS Number : 1983904-18-2
Structural Representation
The compound features a bicyclic structure that includes a nitrogen atom, which is characteristic of azabicyclo compounds. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in organic solvents.
Pharmacological Profile
Research indicates that this compound exhibits notable biological activities, particularly as a potential mu-opioid receptor antagonist. This activity is significant as it suggests possible applications in pain management and addiction treatment.
Mu-Opioid Receptor Antagonism
A study conducted by researchers synthesized various 3-azabicyclo[3.1.0]hexane derivatives, including the target compound, to evaluate their activity at mu-opioid receptors. The findings demonstrated that certain derivatives effectively inhibited receptor activity, suggesting their potential as therapeutic agents for opioid-related disorders .
Case Studies and Research Findings
- Study on Pain Management :
- Addiction Treatment Trials :
- Neurobiological Implications :
Comparative Biological Activity Table
| Compound Name | Mu-Opioid Receptor Activity | Analgesic Effect | Potential Side Effects |
|---|---|---|---|
| (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | Antagonist | Significant | Lower than traditional opioids |
| Standard Opioids | Agonist | High | High |
Safety and Toxicology
While preliminary studies suggest promising therapeutic effects, safety evaluations are crucial. The compound has been classified with certain hazard statements indicating potential irritations (H315, H319) and respiratory issues (H335). Further toxicological studies are needed to establish a comprehensive safety profile .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its role as a building block in the synthesis of bioactive compounds. Its structural characteristics allow for the development of novel therapeutics targeting various biological pathways.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development in anticancer therapies .
- Antiviral Properties : Some studies have suggested that modifications of this compound may enhance antiviral activity, particularly against RNA viruses, which is crucial in developing treatments for viral infections .
Peptide Synthesis
The incorporation of (1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid into peptide sequences can lead to enhanced stability and bioavailability.
- Protected Amino Acid : This compound can serve as a protected amino acid in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptides with improved pharmacological properties .
Drug Development
The unique bicyclic structure provides a scaffold for the design of new drugs with specific pharmacokinetic profiles.
- Targeted Drug Delivery : The compound's ability to form stable conjugates with other drug molecules can facilitate targeted delivery systems, potentially increasing the efficacy of treatments while reducing side effects .
Research and Development
Ongoing research focuses on understanding the mechanistic pathways through which this compound exerts its biological effects.
- Case Studies :
- In one study, derivatives were synthesized and tested for their interaction with specific protein targets involved in cancer progression, revealing promising results that warrant further investigation .
- Another case highlighted the use of this compound in developing peptide-based vaccines, showcasing its versatility in immunological applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for therapeutics | Anticancer and antiviral activities observed |
| Peptide Synthesis | Protected amino acid in SPPS | Improved stability and bioavailability |
| Drug Development | Scaffold for new drug design | Enhanced targeted delivery systems |
| Research & Development | Mechanistic studies on biological effects | Promising interactions with cancer-related proteins |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to analogs with modifications in:
- Bicyclic ring system (e.g., [3.1.0] vs. [2.2.1] or [4.2.0]).
- Position of carboxylic acid (1- vs. 3- or 6-position).
- Stereochemistry (1S,5R vs. 1R,3S,5R).
- Substituent groups (e.g., Fmoc vs. alternative protecting groups).
Comparative Data Table
Detailed Analysis of Structural and Functional Differences
(a) Bicyclo[3.1.0]hexane vs. Bicyclo[2.2.1]heptane
- Target Compound ([3.1.0]) : The compact [3.1.0] system imposes significant torsional strain, limiting rotational freedom and enhancing binding specificity in peptide targets .
(b) Carboxylic Acid Positional Isomerism
- 1-Carboxylic Acid (Target) : Positioned at the bridgehead, this configuration enhances hydrogen-bonding interactions in enzyme-active sites .
- 3-Carboxylic Acid (CAS 56071-60-4) : The shifted carboxyl group may alter charge distribution, affecting solubility and receptor affinity .
(c) Stereochemical Variations
(d) Functional Group Modifications
Research Findings and Pharmacological Relevance
- Peptide Synthesis : The target compound’s rigid scaffold is exploited in constrained peptide libraries to mimic bioactive conformations .
- Solubility Considerations: Non-polar analogs (e.g., bicyclo[2.2.1]heptane derivatives) may require n-hexane for extraction, as noted in marine sponge metabolite studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the Fmoc protecting group to the azabicyclo[3.1.0]hexane scaffold?
- Methodological Answer : The Fmoc group is typically introduced using Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in dichloromethane [DCM]) at controlled temperatures (-10°C to 20°C). This minimizes racemization and ensures high yields . For bicyclic scaffolds, steric hindrance may require extended reaction times or elevated temperatures (e.g., 25°C). Post-reaction purification via flash chromatography or recrystallization is critical to isolate the product .
Q. How can stereochemical integrity be preserved during synthesis?
- Methodological Answer : Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are employed to confirm enantiopurity. For azabicyclo systems, stereochemical control during cyclization (e.g., using NovaSyn TGR resin for SPPS) is essential. Dynamic NMR or X-ray crystallography (as in ) can validate stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound’s GHS classification includes acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal per hazardous waste protocols .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational dynamics, or impurities. Use deuterated solvents for NMR, and cross-validate with computational modeling (DFT for chemical shifts). Purity must exceed 95% (confirmed via HPLC) to rule out impurity interference .
Q. What methodologies assess Fmoc group stability under solid-phase peptide synthesis (SPPS) conditions?
- Methodological Answer : Stability is tested by exposing the compound to SPPS reagents (e.g., piperidine for Fmoc deprotection). Monitor degradation via LC-MS or MALDI-TOF. For azabicyclo derivatives, prolonged exposure to trifluoroacetic acid (TFA) during cleavage may necessitate alternative protecting groups .
Q. How can low coupling efficiency during peptide incorporation be addressed?
- Methodological Answer : Optimize coupling reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF improves activation. Pre-activation (5–10 min) and extended coupling times (2–4 hours) enhance yields. Microwave-assisted synthesis may further accelerate reactions .
Q. What analytical techniques confirm the compound’s structural identity and purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
